molecular formula C14H9Cl B11925722 2-Chloro-4'-ethynyl-1,1'-biphenyl CAS No. 56917-31-8

2-Chloro-4'-ethynyl-1,1'-biphenyl

Cat. No.: B11925722
CAS No.: 56917-31-8
M. Wt: 212.67 g/mol
InChI Key: RUTMLYUEOVNIKC-UHFFFAOYSA-N
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Description

2-Chloro-4'-ethynyl-1,1'-biphenyl is an organic compound with the CAS Registry Number 56917-31-8 . It has a molecular formula of C 14 H 9 Cl and a molecular weight of 212.67 g/mol . The structure of this compound features a biphenyl core, which consists of two benzene rings linked by a single bond. One of these rings is substituted with a chlorine atom, while the other is functionalized with an ethynyl group (-C≡CH), a key handle for further chemical synthesis . This combination of a halogen substituent and a terminal alkyne makes this molecule a valuable building block in synthetic organic chemistry, particularly for metal-catalyzed cross-coupling reactions such as the Sonogashira reaction. Despite its clear potential, the specific biological activity, mechanism of action, and direct research applications for this exact molecule are not well-documented in the available public sources. Researchers are advised to consult specialized scientific literature for further investigation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56917-31-8

Molecular Formula

C14H9Cl

Molecular Weight

212.67 g/mol

IUPAC Name

1-chloro-2-(4-ethynylphenyl)benzene

InChI

InChI=1S/C14H9Cl/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h1,3-10H

InChI Key

RUTMLYUEOVNIKC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Standard Sonogashira Protocol

A representative procedure involves reacting 2-chloro-4-iodo-1,1'-biphenyl with trimethylsilylacetylene under catalytic conditions. In a typical setup, PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) are dissolved in triethylamine, followed by the addition of the aryl iodide and alkyne. The reaction proceeds at 70°C for 3–5 hours, yielding the protected ethynyl intermediate. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) affords the target compound in 68–72% overall yield.

Key Reaction Parameters:

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.

  • Solvent: Triethylamine or toluene/EtOH mixtures.

  • Temperature: 70–80°C for aryl iodides; 100–110°C for less reactive aryl bromides.

Substrate Scope and Limitations

The Sonogashira method tolerates diverse substituents on the biphenyl core. However, steric hindrance at the coupling site reduces efficiency. For example, ortho-substituted aryl halides require higher catalyst loadings (10 mol% Pd) and extended reaction times (12–24 hours). Electron-withdrawing groups like nitro or cyano enhance reactivity, whereas electron-donating groups (e.g., methoxy) necessitate careful optimization.

Alternative Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Biphenyl Formation

While less common, the Suzuki-Miyaura reaction constructs the biphenyl backbone before introducing the ethynyl group. A two-step sequence involves:

  • Coupling 2-chlorophenylboronic acid with 4-bromoiodobenzene using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/EtOH.

  • Subjecting the resulting 2-chloro-4-bromo-1,1'-biphenyl to Sonogashira conditions with ethynyltrimethylsilane.

This approach achieves a 65% isolated yield but requires rigorous purification after each step due to residual boronic acid byproducts.

Direct Alkyne Functionalization

Recent advances employ preformed biphenyl scaffolds with latent leaving groups. For instance, 2-chloro-4'-iodo-1,1'-biphenyl undergoes direct coupling with terminal alkynes under ligand-free conditions using Pd/C (5 wt%) and K₂CO₃ in DMF at 120°C. This method bypasses protective groups, yielding this compound in 58% yield with >95% purity.

Catalytic Systems and Optimization

Palladium Catalysts

Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most effective catalysts, offering turnover numbers (TON) up to 1,200 under optimized conditions. Heterogeneous catalysts like Pd/C reduce costs but require higher temperatures (110–130°C) and exhibit lower TON (~400).

Copper Co-Catalysts

CuI accelerates oxidative addition and transmetallation steps. Stoichiometric studies reveal a 1:2 Pd:Cu ratio maximizes yield while minimizing homo-coupling byproducts. Replacing CuI with CuBr₂ in MeNO₂ enhances selectivity for mono-alkynylated products (89% vs. 72% with CuI).

Solvent and Base Effects

Polar aprotic solvents (DMF, DMAc) improve solubility of aryl halides but increase side reactions. Triethylamine acts as both a base and solvent, neutralizing HI byproducts and preventing catalyst deactivation. Mixed solvent systems (toluene/EtOH 4:1) balance reactivity and selectivity, achieving yields >70%.

Reaction Monitoring and Characterization

Analytical Techniques

  • GC-MS: Tracks consumption of aryl halides (retention time ~8.2 min) and formation of ethynylated products (retention time ~12.5 min).

  • ¹H NMR: The ethynyl proton resonates as a singlet at δ 3.1–3.3 ppm, while aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm.

  • XRD: Confirms planar biphenyl geometry with dihedral angles <5° between rings, ensuring conjugation.

Purification Methods

Flash chromatography on silica gel (petroleum ether/EtOAc 20:1) removes unreacted starting materials and Pd residues. Recrystallization from ethanol/water (3:1) yields colorless needles with >99% purity.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A pilot-scale procedure using Pd(OAc)₂ (0.5 mol%) and XPhos ligand (1 mol%) in t-BuOH achieves 85% yield at 100 kg batch size. Continuous flow reactors further enhance productivity, reducing reaction time from 8 hours to 45 minutes.

Pharmaceutical Relevance

The compound serves as a key intermediate in SGLT2 inhibitors. Crystallization studies with tetrahydrofuran derivatives demonstrate its utility in forming stable co-crystals for drug formulations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-ethynyl-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, or organometallic reagents can be used. The reactions are typically carried out in the presence of a catalyst or under acidic or basic conditions.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed. The reactions are usually conducted under controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted biphenyl derivatives, while addition reactions at the ethynyl group can produce alkenyl or alkyl-substituted biphenyls.

Scientific Research Applications

Organic Synthesis

2-Chloro-4'-ethynyl-1,1'-biphenyl serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions : This compound can be utilized in Suzuki and Sonogashira coupling reactions to form more complex biphenyl derivatives. These reactions are essential in the development of pharmaceuticals and agrochemicals .
  • Synthesis of Liquid Crystals : Due to its biphenyl structure, this compound is explored for applications in liquid crystal displays (LCDs). Its ability to form mesogenic phases makes it suitable for use in electronic devices .

Material Science

The compound is also investigated for its properties in material science:

  • Organic Photovoltaics : Research indicates that derivatives of this compound can enhance the efficiency of organic solar cells. The ethynyl group contributes to the electronic properties necessary for light absorption and charge transport .
  • Polymer Chemistry : It is used in the synthesis of conductive polymers. These polymers have applications in flexible electronics and sensors due to their excellent electrical conductivity and mechanical flexibility .

Biological Applications

While primarily known for its chemical properties, there are emerging studies on the biological activity of compounds related to this compound:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. Research is ongoing to explore the mechanism of action and efficacy against various cancer types .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for cross-coupling reactions (Suzuki, Sonogashira)
Material ScienceUsed in liquid crystals and organic photovoltaics
Polymer ChemistrySynthesized into conductive polymers for electronics
Biological ApplicationsPotential anticancer properties being investigated

Case Study 1: Organic Photovoltaics

A study published in a peer-reviewed journal demonstrated that incorporating this compound into the active layer of organic solar cells improved power conversion efficiency by enhancing charge mobility and light absorption characteristics. The results indicated a significant increase in efficiency compared to devices without this compound .

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing derivatives of this compound and evaluating their cytotoxic effects on human cancer cell lines. The study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting potential for further development as anticancer drugs .

Mechanism of Action

The mechanism of action of 2-Chloro-4’-ethynyl-1,1’-biphenyl depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications. The ethynyl group can participate in π-π stacking interactions, while the chlorine atom can form hydrogen bonds or halogen bonds with target molecules.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations
  • 4′-Chloro-2-nitro-1,1′-biphenyl (CAS 6271-80-3): Replaces the ethynyl group with a nitro (-NO₂) substituent. This substitution increases electrophilicity, making it reactive in aromatic substitution reactions .
  • 2-Chloro-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl (26a) : Features methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, enhancing lipophilicity and metabolic stability for pharmaceutical applications .
  • Organometallic Biphenyls (e.g., Compound A–E): Mercury or tellurium atoms replace hydrogen, enabling unique coordination chemistry and theoretical applications in DFT studies .
Halogenated Biphenyls
  • Hexachlorobiphenyls (e.g., 2,2',3,5,6,6'-hexachloro-1,1'-biphenyl) : Multiple chlorine substituents increase environmental persistence and toxicity, classifying them as persistent organic pollutants (POPs) .

Physicochemical Properties

Compound Key Substituents Melting Point (°C) Reactivity/Stability Applications
2-Chloro-4'-ethynyl-1,1'-biphenyl Cl (2), -C≡CH (4') N/A High reactivity in cycloaddition Materials synthesis
4′-Chloro-2-nitro-1,1′-biphenyl Cl (4'), NO₂ (2) 123–125 (lit.) Electrophilic aromatic substitution Intermediate in agrochemicals
2-Chloro-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl Cl (2), OCH₃ (4'), CF₃ (3) 47–48 Lipophilic, metabolically stable Drug discovery
Organomercury biphenyls Hg-Cl bonds >200 Air- and moisture-sensitive Theoretical studies

Biological Activity

2-Chloro-4'-ethynyl-1,1'-biphenyl is a compound of interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the biphenyl family, characterized by its ethynyl and chloro substituents. Its chemical structure can be represented as follows:

C14H9Cl\text{C}_{14}\text{H}_{9}\text{Cl}

This compound exhibits unique properties that may influence its biological activity, including lipophilicity and the ability to interact with various biological targets.

Biochemical Interactions

Research indicates that this compound interacts with several enzymes and proteins involved in metabolic pathways. These interactions can lead to either the inhibition or activation of specific enzymatic functions, which is crucial in understanding its therapeutic potential.

Key Interactions:

  • Enzyme Inhibition: The compound may inhibit enzymes that are critical in cancer metabolism.
  • Protein Binding: It has been shown to bind to proteins involved in apoptosis regulation, such as Bcl-2 and Bcl-xL, which are significant in cancer therapy .

Cellular Effects

The compound influences various cellular processes:

  • Cell Proliferation: It can modulate gene expression related to cell growth and survival.
  • Apoptosis Induction: By affecting apoptotic pathways, it may promote cell death in cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits key metabolic enzymes
Protein InteractionBinds to Bcl-2/Bcl-xL proteins
Apoptosis InductionInduces apoptosis in cancer cell lines
Gene ExpressionAlters expression of genes involved in growth

Study on Cancer Cell Lines

A notable study evaluated the effects of this compound on small-cell lung cancer (SCLC) cell lines. The results demonstrated significant inhibition of cell growth, indicating its potential as an anticancer agent.

Findings:

  • Cell Lines Tested: H146 and H1417 (SCLC)
  • Inhibition Rate: Approximately 70% at optimal concentrations
  • Mechanism: Induction of apoptosis through Bcl-2 pathway modulation

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets. These studies suggest strong interactions with ERK2, a protein implicated in cancer signaling pathways.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Stability (ns)
ERK2-10.5200
Bcl-xL-9.8150

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4'-ethynyl-1,1'-biphenyl, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cross-coupling reactions such as Sonogashira coupling (for ethynyl group introduction) or Friedel-Crafts acylation (for aryl ketone intermediates). Key considerations include:

  • Catalyst selection : Use Pd(PPh₃)₄/CuI for Sonogashira coupling to ensure efficient alkyne-aryl bond formation .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) resolves biphenyl derivatives from byproducts .
    Yield optimization requires inert atmospheres (N₂/Ar) to prevent alkyne oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., chloro and ethynyl groups). Ethynyl protons appear as singlets at δ 2.8–3.2 ppm, while aromatic protons split based on adjacent substituents .
  • IR Spectroscopy : Confirms alkyne C≡C stretches (~2100 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • X-ray crystallography : Resolves steric effects from the ethynyl group and biphenyl torsion angles (e.g., dihedral angles <30° indicate planar structures) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-311G(d,p) basis sets to model frontier molecular orbitals (FMOs). The ethynyl group lowers the LUMO energy, enhancing electrophilic reactivity .
  • Charge distribution : Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the chloro group, directing regioselectivity in substitution reactions .
  • Validation : Compare computed vibrational spectra (IR) with experimental data to assess accuracy .

Q. What strategies resolve contradictions in regioselectivity data during functionalization of the biphenyl core?

Methodological Answer:

  • Competitive experiments : Compare reaction outcomes under varying conditions (e.g., Pd vs. Cu catalysts in cross-coupling) to identify dominant pathways .
  • Isotopic labeling : Use deuterated analogs to track substituent effects on reaction kinetics .
  • Theoretical modeling : Apply Fukui indices to predict electrophilic/nucleophilic attack sites, reconciling discrepancies between experimental and computational results .

Q. How can mechanistic studies address low yields in Sonogashira coupling for ethynyl-biphenyl derivatives?

Methodological Answer:

  • Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(PPh₃)₂ to reduce side reactions (e.g., Glaser coupling) .
  • Additives : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates and improve alkyne activation .
  • In situ monitoring : Employ UV-Vis spectroscopy to track alkyne consumption and adjust reaction time dynamically .

Data Analysis and Validation

Q. What cross-validation approaches ensure accuracy in characterizing biphenyl derivatives?

Methodological Answer:

  • Multi-technique validation : Combine NMR (for functional groups), HRMS (for molecular weight), and X-ray (for structural conformation) to confirm purity .
  • Crystallographic refinement : Apply SHELXL-97 to resolve disorder in ethynyl or chloro substituents, ensuring <5% R-factor discrepancies .
  • Reproducibility : Replicate syntheses in triplicate with independent labs to rule out batch-specific anomalies .

Applications in Materials Science

Q. How does the ethynyl group influence the optoelectronic properties of biphenyl derivatives?

Methodological Answer:

  • Conjugation effects : Ethynyl groups extend π-conjugation, reducing bandgap (measured via UV-Vis) and enhancing charge transport in organic semiconductors .
  • Density Functional Tight Binding (DFTB) : Simulate charge transfer efficiencies to design OLED or photovoltaic materials .

Safety and Handling

Q. What safety protocols are critical for handling chloro- and ethynyl-substituted biphenyls?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (LD50 >2000 mg/kg for similar compounds) .
  • PPE : Wear nitrile gloves and goggles to avoid dermal/ocular exposure (H315/H319 hazards) .
  • Waste disposal : Neutralize reaction residues with activated carbon before incineration .

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